NF‑κB/NO Pathway Suppression vs. EPA: Selective Anti‑Inflammatory Profile in RAW264.7 Macrophages
In a direct head‑to‑head comparison conducted in the same study, ETA (Δ11,14,17‑20:3) dose‑dependently suppressed LPS‑stimulated NF‑κB‑mediated nitric oxide (NO) production and iNOS expression in murine RAW264.7 macrophages, but did not suppress PGE₂ production or COX‑2 expression. By contrast, eicosapentaenoic acid (EPA, 20:5 n‑3) exerted a more potent anti‑inflammatory effect that extended also to PGE₂ and COX‑2 suppression [1]. ETA incorporation into phospholipids reached 33% of total fatty acids and reduced the proportion of total n‑6 PUFA by 30% and monounsaturated fatty acids (MUFA) by 60% [1].
| Evidence Dimension | Anti‑inflammatory potency and pathway selectivity |
|---|---|
| Target Compound Data | ETA: NO/iNOS suppression confirmed; no effect on PGE₂ or COX‑2; phospholipid ETA incorporation = 33% of total fatty acids; n‑6 PUFA reduction = 30%; MUFA reduction = 60% |
| Comparator Or Baseline | EPA (20:5 n‑3): more potent anti‑inflammatory effect; suppressed PGE₂ and COX‑2 in addition to NO/iNOS |
| Quantified Difference | EPA > ETA in overall anti‑inflammatory potency; ETA selectively targets the NF‑κB/NO axis while sparing the COX‑2/PGE₂ axis |
| Conditions | Murine RAW264.7 macrophage cells; LPS stimulation (100 ng/mL); ETA/EPA incubation for 24 h; 2015 study by Chen et al. |
Why This Matters
Procurement of ETA rather than EPA is essential when experimental design requires selective interrogation of the NF‑κB/iNOS pathway without confounding suppression of COX‑2‑derived prostaglandins.
- [1] Chen SJ, Chuang LT, Liao JS, Huang WC, Lin HH. Incorporation of eicosatrienoic acid exerts mild anti-inflammatory properties in murine RAW264.7 cells. Inflammation. 2015 Apr;38(2):534-45. doi:10.1007/s10753-014-9960-8. PMID: 24993153. View Source
